Chlorodifluorophosphorus oxide

Description

However, based on nomenclature conventions, this compound likely belongs to the family of phosphorus oxyhalides, which feature a phosphorus atom bonded to oxygen and halogens (Cl, F). Such compounds are typically reactive and used in organic synthesis or as precursors for specialty chemicals. Structural analogs in the evidence include dichlorofluorophosphine (Cl₂FP) and dichloromethyl phosphite (CH₃Cl₂OP), which share similarities in bonding and reactivity .

Properties

CAS No. |

13769-75-0 |

|---|---|

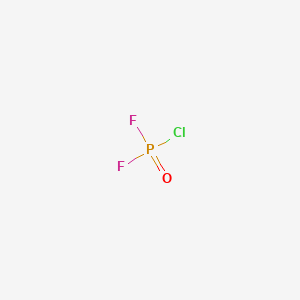

Molecular Formula |

ClF2OP |

Molecular Weight |

120.42 g/mol |

InChI |

InChI=1S/ClF2OP/c1-5(2,3)4 |

InChI Key |

BJHSNICXDHWUGU-UHFFFAOYSA-N |

SMILES |

O=P(F)(F)Cl |

Canonical SMILES |

O=P(F)(F)Cl |

Other CAS No. |

13769-75-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for Chlorodifluorophosphorus oxide is unavailable, the following comparison is based on structurally or functionally related phosphorus-containing compounds from the evidence:

Table 1: Key Properties of Selected Phosphorus Compounds

Key Comparative Insights

Reactivity :

- Dichloromethyl phosphite (CH₃Cl₂OP) is highly reactive due to P–Cl bonds, making it useful for phosphorylation reactions. Its density (1.376 g/mL) suggests moderate volatility compared to chlorosulfonic acid (1.753 g/mL), which is denser and more corrosive due to sulfonic acid functionality .

- Dichlorofluorophosphine (Cl₂FP) likely shares electrophilic properties with this compound, but fluorine substitution may enhance thermal stability compared to chlorine-dominated analogs .

Structural Differences: Diphenylphosphinous chloride (C₁₂H₁₀ClP) features aromatic substituents, reducing electrophilicity compared to aliphatic or oxyphosphorus compounds like dichloromethyl phosphite. This makes it more suitable as a ligand in coordination chemistry .

Functional Group Impact :

- The presence of oxygen in this compound (unlike Cl₂FP) would increase polarity and hydrolytic sensitivity, analogous to how chlorosulfonic acid (ClSO₃H) reacts violently with water .

Research Findings and Limitations

- Gaps in Data: No experimental or theoretical studies on this compound are present in the provided evidence. Properties must be inferred from analogs like dichloromethyl phosphite (CH₃Cl₂OP) or fluorosulfonic acid (FSO₃H) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing chlorodifluorophosphorus oxide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves controlled fluorination of phosphorus oxychloride (POCl₃) using fluorinating agents like HF or SF₄ under inert atmospheres. Post-reaction purification via fractional distillation (at low temperatures to avoid decomposition) is critical. Purity can be verified using ³¹P NMR spectroscopy to confirm absence of side products (e.g., PF₃ or POCl₂F) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities .

- Safety Note : High-hazard procedures (e.g., distillation) require dual-researcher oversight and rigorous inhibitor checks to prevent accidental peroxide formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- FTIR Spectroscopy : Identifies P=O stretching (~1300 cm⁻¹) and P-F/Cl vibrations (800–1000 cm⁻¹).

- ³¹P NMR : Provides chemical shift data (δ ~0–50 ppm) to confirm oxidation state and bonding environment.

- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for all procedures due to potential release of HF or ClF₃ byproducts.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fluoropolymer-coated aprons.

- Storage : Amber glass containers under nitrogen, with monthly inspections for crystallization or discoloration (indicative of degradation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound with nucleophiles?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model electrophilic behavior at the phosphorus center. Key parameters include LUMO energy (to predict nucleophilic attack sites) and charge distribution analysis. Validate predictions with kinetic studies using isotopically labeled nucleophiles (e.g., ¹⁸O-H₂O) .

- Theoretical Framework : Link results to Marcus theory for electron-transfer reactions or frontier molecular orbital (FMO) theory .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under varying atmospheres (N₂ vs. O₂) to assess decomposition pathways.

- In Situ Raman Spectroscopy : Monitors real-time structural changes during heating.

- Systematic Review : Compare experimental conditions (e.g., heating rates, sample purity) across studies to identify confounding variables .

Q. How does this compound’s Lewis acidity compare to related phosphorus(V) compounds, and what methods quantify this property?

- Methodological Answer :

- Gutmann-Beckett Method : Measure acceptor number (AN) using ³¹P NMR shifts of triethylphosphine oxide (Et₃PO) as a probe.

- Comparative Analysis : Benchmark against PCl₅ and PF₅. Higher AN values indicate stronger Lewis acidity.

- Computational Support : Calculate fluoride ion affinity (FIA) via DFT to correlate with experimental AN .

Key Methodological Principles

- Guiding Framework : Anchor experimental designs to established theories (e.g., FMO for reactivity studies) to ensure interpretability .

- Contradiction Resolution : Employ multi-technique validation (e.g., XRD + spectroscopy) and systematic reviews to address conflicting data .

- Safety Integration : Prioritize inhibitor checks and dual-person protocols for high-risk procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.